Acetophenone-13C6

Description

The exact mass of the compound Acetophenone-(ring-13C6) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

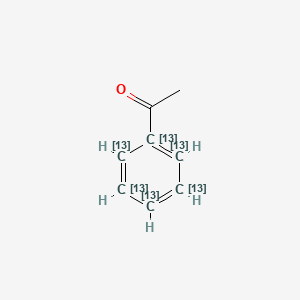

Structure

3D Structure

Propriétés

IUPAC Name |

1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,8+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-OLGKHRKTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480010 |

Source

|

| Record name | Acetophenone-(ring-13C6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125770-94-7 |

Source

|

| Record name | Acetophenone-(ring-13C6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125770-94-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Acetophenone-13C6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetophenone-13C6 is a stable isotope-labeled analog of acetophenone (B1666503), where the six carbon atoms of the benzene (B151609) ring are replaced with the carbon-13 (¹³C) isotope. This isotopic labeling provides a distinct mass shift, making it an invaluable tool in a variety of scientific applications, particularly in quantitative analysis and metabolic research. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis methodology, and its primary applications as an internal standard in mass spectrometry and as a tracer in metabolic fate studies. The information is presented to be a practical resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound shares the same chemical structure as its unlabeled counterpart, with the key difference being the isotopic enrichment of the benzene ring. This enrichment results in a higher molecular weight and a distinct isotopic signature, which are fundamental to its applications.

| Property | Value | Reference |

| Chemical Formula | ¹³C₆H₅COCH₃ | |

| Molecular Weight | 126.10 g/mol | |

| CAS Number | 125770-94-7 | |

| Appearance | Colorless liquid | General Knowledge |

| Boiling Point | 202 °C (unlabeled) | General Knowledge |

| Melting Point | 19-20 °C (unlabeled) | General Knowledge |

| Density | 1.03 g/mL at 25 °C (unlabeled) | General Knowledge |

| Isotopic Purity | Typically ≥ 99 atom % ¹³C |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of Benzene-13C6.[1][2] This electrophilic aromatic substitution reaction involves the reaction of Benzene-13C6 with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation of Benzene-13C6

This protocol is adapted from general procedures for Friedel-Crafts acylation.[3][4]

Materials:

-

Benzene-13C6

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Crushed ice

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Catalyst Suspension: In a fume hood, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane in the reaction flask. Cool the suspension to 0 °C using an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 equivalent), dissolved in anhydrous dichloromethane, to the stirred suspension via the dropping funnel.

-

Addition of Benzene-13C6: After the addition of acetyl chloride is complete, add Benzene-13C6 (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition of Benzene-13C6, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium hydroxide solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow

Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard for quantitative mass spectrometry and as a stable isotope tracer for metabolic studies.

Internal Standard for Quantitative Mass Spectrometry

In analytical chemistry, particularly in chromatography coupled with mass spectrometry (e.g., GC-MS, LC-MS), an internal standard is crucial for accurate quantification.[5][6][7] this compound is an ideal internal standard for the analysis of unlabeled acetophenone and structurally similar compounds.

Principle: A known amount of this compound is added to a sample prior to sample preparation and analysis. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies and potential matrix effects in the mass spectrometer. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, the concentration of the analyte in the original sample can be accurately determined.

Experimental Workflow:

-

Sample Preparation: A known quantity of this compound is spiked into the sample (e.g., environmental water sample, biological fluid).

-

Extraction: The analytes, including the internal standard, are extracted from the sample matrix.

-

Chromatographic Separation: The extract is injected into a GC or LC system for separation.

-

Mass Spectrometric Detection: The eluting compounds are ionized and detected by a mass spectrometer. The instrument is set to monitor the specific mass-to-charge ratios (m/z) of both the unlabeled analyte and the ¹³C-labeled internal standard.

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated and compared to a calibration curve to determine the concentration of the analyte.

Tracer in Metabolic Fate Studies

Stable isotope tracers are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes.[8][9][10] this compound can be used to study the biotransformation and fate of acetophenone in biological systems, such as in drug metabolism studies or environmental fate research.

Principle: this compound is introduced into a biological system (e.g., cell culture, animal model, or environmental microcosm). The ¹³C label allows for the tracking of the acetophenone molecule and its metabolites through various biochemical reactions. By analyzing the isotopic enrichment in downstream metabolites using mass spectrometry or NMR spectroscopy, the metabolic pathways and their activities can be determined.

Experimental Workflow:

-

Tracer Administration: this compound is administered to the biological system of interest.

-

Incubation/Exposure: The system is incubated for a defined period to allow for metabolic processing.

-

Sample Collection: Samples (e.g., cell lysates, tissue homogenates, water samples) are collected at various time points.

-

Metabolite Extraction: Metabolites are extracted from the collected samples.

-

Analytical Detection: The extracts are analyzed by high-resolution mass spectrometry or NMR spectroscopy to identify and quantify the ¹³C-labeled metabolites.

-

Pathway Analysis: The pattern and extent of ¹³C incorporation into different metabolites are used to map the metabolic pathways and estimate the flux through these pathways.

Conclusion

This compound is a versatile and powerful tool for researchers in various scientific disciplines. Its well-defined chemical properties and the distinct mass signature provided by the ¹³C-labeled ring make it an excellent internal standard for accurate quantification and a reliable tracer for elucidating metabolic pathways. The detailed methodologies and workflows presented in this guide are intended to facilitate its effective application in the laboratory, ultimately contributing to advancements in analytical chemistry, drug development, and environmental science.

References

- 1. scribd.com [scribd.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]

- 6. 13C Labeled internal standards | LIBIOS [libios.fr]

- 7. chiron.no [chiron.no]

- 8. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acetophenone-13C6: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic significance of Acetophenone-13C6. Designed for professionals in research and development, this document summarizes key data, outlines detailed experimental protocols, and visualizes essential workflows and metabolic pathways to support its application in advanced scientific studies.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of acetophenone (B1666503) where the six carbon atoms of the phenyl group have been replaced with the carbon-13 (¹³C) isotope. This labeling results in a mass shift of +6 compared to the unlabeled compound, making it an ideal internal standard for quantitative mass spectrometry-based assays. Its physical properties are largely similar to its unlabeled counterpart.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Acetophenone-(ring-¹³C₆) and its unlabeled analogue, Acetophenone.

| Property | Acetophenone-(ring-¹³C₆) | Acetophenone (Unlabeled) | Citation |

| Molecular Formula | ¹³C₆C₂H₈O | C₈H₈O | [1] |

| Molecular Weight | 126.10 g/mol | 120.15 g/mol | [1][2] |

| Exact Mass | 126.07764389 Da | 120.057514874 Da | [1][2] |

| CAS Number | 125770-94-7 | 98-86-2 | [1] |

| Appearance | Colorless liquid | Colorless liquid with a sweet, pungent odor | [2] |

| Density | 1.081 g/mL at 25 °C | 1.03 g/mL at 25 °C | [3][4] |

| Melting Point | 19-20 °C | 19-20 °C | [3] |

| Boiling Point | 202 °C | 202 °C | [3] |

| Flash Point | 82 °C (179.6 °F) - closed cup | 76 °C (168.8 °F) - closed cup | [3][5] |

| Isotopic Purity | ≥99 atom % ¹³C | N/A | [3] |

| Chemical Purity | ≥99% | ≥98% | [3] |

Applications in Research

Due to its isotopic labeling, this compound is primarily used as an internal standard in quantitative analytical methods, particularly in chromatography and mass spectrometry. Stable isotope labeled standards are considered the gold standard for correcting variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of analytical results.[6][7] Its applications span various fields, including:

-

Pharmacokinetic Studies: To accurately quantify drug candidates or metabolites that have an acetophenone-like structure.

-

Metabolomics: For tracing the metabolic fate of acetophenone and related compounds in biological systems.

-

Environmental Analysis: To quantify trace levels of acetophenone, a known volatile organic compound, in environmental samples.

-

Food and Fragrance Industry: For precise quantification in quality control and research.[8]

Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound.

Quantitative Analysis by GC-MS using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard (IS) for the quantification of unlabeled acetophenone in a sample matrix (e.g., plasma, environmental water).

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of unlabeled acetophenone at a concentration of 1 mg/mL in a suitable volatile solvent like methanol (B129727) or acetone.

-

Prepare a stock solution of this compound (Internal Standard) at a concentration of 1 mg/mL in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by serially diluting the acetophenone stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Spike each calibration standard with a fixed concentration of the this compound internal standard solution (e.g., 20 µg/mL).

-

-

Sample Preparation:

-

To a known volume of the unknown sample (e.g., 1 mL), add the same fixed amount of the this compound internal standard solution.

-

Perform any necessary sample extraction (e.g., liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction) to isolate the analyte and IS from the matrix.

-

Evaporate the solvent and reconstitute the residue in a small, known volume of the initial solvent.

-

-

GC-MS Instrumentation and Conditions: [1]

-

Gas Chromatograph (GC):

-

Column: Use a capillary column suitable for volatile organic compounds, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[1]

-

Carrier Gas: Helium at a constant flow rate.[1]

-

Injector Temperature: 250 °C.[1]

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp up at 10°C/min to 280°C and hold for 5 minutes.[1]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI).[1]

-

Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[1]

-

Ions to Monitor:

-

For Acetophenone (Analyte): m/z 120 (Molecular Ion), 105 (Fragment [M-CH₃]⁺), 77 (Fragment [C₆H₅]⁺).[5]

-

For this compound (IS): m/z 126 (Molecular Ion), 111 (Fragment [¹³C₆H₅CO]⁺), 83 (Fragment [¹³C₆H₅]⁺).

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.

-

Calculate this same peak area ratio for the unknown sample.

-

Determine the concentration of acetophenone in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Structural Confirmation by NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹³C NMR spectra to confirm the isotopic labeling of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.[1]

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

The spectrum is expected to show intense signals for the six phenyl ring carbons due to ¹³C enrichment, while the carbonyl and methyl carbons will appear at their natural abundance intensity.

-

-

Spectral Analysis:

-

Compare the acquired spectrum to a reference spectrum of unlabeled acetophenone.

-

Unlabeled Acetophenone ¹³C Chemical Shifts (in CDCl₃): δ ~198.1 (C=O), ~137.1 (quaternary phenyl C), ~133.0 (para-C), ~128.5 (ortho-C), ~128.2 (meta-C), and ~26.5 (CH₃) ppm.[9]

-

For this compound, the signals corresponding to the phenyl carbons (δ ~128-138 ppm) will be significantly enhanced in intensity relative to the carbonyl and methyl carbon signals.

-

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]

- 4. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. app.studyraid.com [app.studyraid.com]

- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. scispace.com [scispace.com]

- 9. rsc.org [rsc.org]

Acetophenone-13C6: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides core technical information on Acetophenone-13C6, a stable isotope-labeled compound crucial for a range of scientific applications. This document outlines its chemical and physical properties, details experimental applications, and presents key metabolic pathways.

Core Compound Data

This compound is a form of acetophenone (B1666503) where the six carbon atoms of the benzene (B151609) ring are replaced with the carbon-13 isotope. This isotopic labeling makes it an invaluable tool in metabolic research, environmental fate studies, and as an internal standard for quantitative analysis.

Physicochemical Properties

The key physicochemical properties of Acetophenone-(ring-13C6) and a related isotopologue, Acetophenone (methyl-¹³C), are summarized below. The primary CAS Number for Acetophenone-(ring-13C6) is 125770-94-7.[1][2][3]

| Property | Acetophenone-(ring-13C6) | Acetophenone (methyl-¹³C) | Unlabeled Acetophenone |

| CAS Number | 125770-94-7[1][2][3] | 71777-36-1[4][5] | 98-86-2[1][4] |

| Molecular Formula | ¹³C₆H₅COCH₃[2][3] | C₆H₅CO¹³CH₃[5] | C₈H₈O |

| Molecular Weight | 126.10 g/mol [2][3] | 121.14 g/mol [4][5] | 120.15 g/mol |

| Melting Point | 19-20 °C[2][6] | 19-20 °C[5] | 19-20 °C |

| Boiling Point | 202 °C[2][6] | 202 °C[5] | 202 °C |

| Density | 1.081 g/mL at 25 °C[2] | 1.038 g/mL at 25 °C[5] | 1.03 g/mL at 20 °C |

| Isotopic Purity | 99 atom % ¹³C[2] | 99 atom % ¹³C[5] | Not Applicable |

| Appearance | Colorless to light yellow liquid or plates | Not specified | Colorless to light yellow liquid or plates |

Experimental Protocols and Applications

The unique properties of this compound make it suitable for a variety of experimental applications, from chemical synthesis to advanced analytical techniques.

Synthesis of this compound

The synthesis of this compound typically follows established methods for preparing unlabeled acetophenone, with the key difference being the use of ¹³C-labeled starting materials. One of the most common and versatile methods is the Friedel-Crafts acylation.

Protocol: Friedel-Crafts Acylation for Acetophenone-(ring-13C6)

This protocol is a general representation and may require optimization based on specific laboratory conditions and available labeled precursors.

-

Reactants and Reagents:

-

Benzene-¹³C₆

-

Acetyl chloride or Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst

-

Anhydrous thiophene-free benzene as a solvent

-

Concentrated hydrochloric acid

-

5% Sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

-

Crushed ice

-

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add anhydrous thiophene-free benzene and anhydrous aluminum chloride.

-

Slowly add acetyl chloride (or acetic anhydride) to the cooled and stirred mixture.

-

After the initial reaction subsides, introduce Benzene-¹³C₆ dropwise from the dropping funnel.

-

Once the addition is complete, heat the reaction mixture under reflux until the evolution of hydrogen chloride gas ceases (approximately 30 minutes).

-

Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with constant stirring.

-

Separate the organic layer using a separatory funnel. Extract the aqueous layer with benzene.

-

Combine the organic layers and wash them sequentially with a 5% sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by distillation.

-

Purify the resulting Acetophenone-(ring-13C6) by vacuum distillation, collecting the fraction at the appropriate boiling point.

-

Use as an Internal Standard in LC-MS/MS Analysis

Stable isotope-labeled compounds like this compound are ideal internal standards for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] They exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they co-elute during chromatography and experience similar ionization and matrix effects.[7]

Protocol: Quantitative Analysis using this compound as an Internal Standard

-

Preparation of Standards and Samples:

-

Prepare a stock solution of this compound at a known concentration.

-

Prepare calibration standards by spiking known concentrations of unlabeled acetophenone into the matrix of interest (e.g., plasma, urine, environmental water sample).

-

Add a fixed amount of the this compound internal standard stock solution to all calibration standards, quality control samples, and unknown samples.

-

-

Sample Extraction:

-

Perform a suitable extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples onto an appropriate LC column for chromatographic separation.

-

Perform mass spectrometric detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Monitor a specific precursor-to-product ion transition for both the unlabeled acetophenone and the this compound internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of acetophenone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Environmental Fate Studies

Isotopically labeled compounds are crucial for tracing the environmental fate and degradation of organic pollutants.[9][10] Acetophenone is known to be readily biodegradable.[11][12]

General Protocol for Aerobic Soil Metabolism Study (adapted from OECD 307)

-

Test System:

-

Use well-characterized, viable aerobic soil.

-

Apply this compound to the soil samples at a concentration relevant to potential environmental exposure.

-

-

Incubation:

-

Incubate the treated soil samples in the dark under controlled aerobic conditions (temperature and moisture).

-

Include sterile control samples to differentiate between biotic and abiotic degradation.

-

-

Sampling and Analysis:

-

At specified time intervals, extract soil samples using an appropriate solvent.

-

Analyze the extracts using LC-MS or GC-MS to quantify the remaining this compound and identify and quantify any major transformation products.

-

-

Data Evaluation:

-

Determine the rate of degradation of this compound and calculate its half-life in the soil.

-

Elucidate the degradation pathway by identifying the major metabolites.

-

Signaling and Metabolic Pathways

Acetophenone undergoes metabolic transformation in various organisms. Understanding these pathways is crucial for toxicology and drug metabolism studies.

Mammalian Metabolism of Acetophenone

In mammals, acetophenone is primarily metabolized in the liver. The main pathway involves oxidation of the acetyl group followed by conjugation.

Caption: Mammalian metabolic pathway of acetophenone.

Microbial Metabolism of Acetophenone

Certain microorganisms, such as Arthrobacter species, can utilize acetophenone as a carbon and energy source.[2] The metabolic pathway involves an initial oxygen-insertion reaction.

Caption: Microbial degradation pathway of acetophenone.

Experimental Workflow Visualization

The use of this compound as an internal standard is a common workflow in analytical laboratories.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]

- 2. The microbial metabolism of acetophenone. Metabolism of acetophenone and some chloroacetophenones by an Arthrobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Traveling Across Life Sciences with Acetophenone | Encyclopedia MDPI [encyclopedia.pub]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content.fera.co.uk [content.fera.co.uk]

- 10. Environmental Fate Studies - Symbiotic Research [symbioticresearch.net]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. epa.gov [epa.gov]

A Technical Guide to Acetophenone-13C6: Molecular Weight, Characterization, and Research Applications

Introduction

Isotopically labeled compounds are indispensable tools in modern scientific research, particularly within drug metabolism, pharmacokinetics, and environmental fate studies. Acetophenone-(ring-13C6), a stable isotope-labeled version of the simplest aromatic ketone, serves as a critical internal standard for mass spectrometry-based quantification and as a labeled precursor in synthetic chemistry. This technical guide provides an in-depth analysis of Acetophenone-13C6, focusing on its molecular weight, methods for its characterization, and its applications for researchers, scientists, and drug development professionals.

Molecular Composition and Isotopic Distribution

Acetophenone (C8H8O) is an organic compound with a phenyl group attached to an acetyl group. The isotopologue Acetophenone-(ring-13C6) is specifically labeled with six Carbon-13 (¹³C) isotopes on the aromatic ring. Carbon-13 is a natural, stable isotope of carbon containing six protons and seven neutrons.[1] While the natural abundance of ¹³C is approximately 1.1%, isotopically labeled compounds like this are synthetically enriched to near purity (typically ≥99 atom % ¹³C).[2]

This specific labeling results in a mass shift of +6 atomic mass units compared to the unlabeled parent molecule, a feature that is fundamental to its application in analytical chemistry.

Molecular Weight and Physicochemical Properties

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For an isotopically labeled compound, the specific mass of the isotopes must be used for an accurate calculation. The molecular formula for Acetophenone-(ring-13C6) can be written as (¹³C)₆H₅CO(¹²C)H₃, assuming the two non-ring carbons are the most abundant Carbon-12 isotope.

Table 1: Atomic Masses of Relevant Isotopes

| Isotope | Standard Atomic Weight (Da) | Natural Abundance (%) |

|---|---|---|

| Carbon-12 (¹²C) | 12.0000 | ~99%[3] |

| Carbon-13 (¹³C) | 13.0034 | ~1%[3][4] |

| Hydrogen-1 (¹H) | 1.0078 | >99.9% |

| Oxygen-16 (¹⁶O) | 15.9949 | >99.7% |

Using this data, the monoisotopic mass is calculated as: (6 × 13.0034 Da) + (2 × 12.0000 Da) + (8 × 1.0078 Da) + (1 × 15.9949 Da) = 126.0777 Da

This calculated value is consistent with experimentally determined and database-reported values.[5]

Table 2: Comparative Molecular Weights of Acetophenone Isotopologues

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift (vs. Unlabeled) |

|---|---|---|---|---|

| Acetophenone (Unlabeled) | 98-86-2 | C₈H₈O | 120.15 | M |

| Acetophenone-(ring-¹³C₆) | 125770-94-7 | (¹³C)₆H₅COCH₃ | 126.10[5] | M+6 |

| Acetophenone (methyl-¹³C) | 71777-36-1 | C₆H₅CO¹³CH₃ | 121.14[6] | M+1 |

| Acetophenone-α,β-¹³C₂ | 190314-15-9 | C₆H₅¹³CO¹³CH₃ | 122.13 | M+2 |

Table 3: Physical Properties of Acetophenone-(ring-13C6)

| Property | Value |

|---|---|

| Melting Point | 19-20 °C (lit.)[7] |

| Boiling Point | 202 °C (lit.)[7] |

| Density | 1.081 g/mL at 25 °C[7] |

| Isotopic Purity | ≥99 atom % ¹³C |

Experimental Characterization Protocols

Verifying the molecular weight and confirming the isotopic enrichment of this compound is primarily accomplished through mass spectrometry.

3.1 Experimental Protocol: Mass Spectrometry Analysis

Mass spectrometry (MS) is the definitive technique for determining the mass-to-charge ratio of ionized molecules, making it ideal for confirming the molecular weight of isotopically labeled compounds.[8]

Objective: To confirm the molecular weight and isotopic purity of Acetophenone-(ring-13C6).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.

-

For comparison, prepare a similar concentration solution of unlabeled Acetophenone.

-

-

Instrumentation (GC-MS Example):

-

Gas Chromatograph (GC): Equipped with a standard non-polar column (e.g., DB-5ms).

-

Ion Source: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

-

Data Acquisition:

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

GC Program: Use a temperature gradient appropriate for eluting Acetophenone (e.g., start at 70°C, ramp to 250°C).

-

MS Scan: Acquire mass spectra over a range of m/z 50-200.

-

-

Data Analysis and Expected Results:

-

The mass spectrum for unlabeled Acetophenone will show a molecular ion peak (M⁺) at m/z 120.[9]

-

The mass spectrum for this compound will show the molecular ion peak at m/z 126 , confirming the M+6 mass shift.

-

Key fragment ions should also be analyzed. For example, the characteristic loss of the methyl group (•CH₃) will result in a fragment at m/z 105 for the unlabeled compound and m/z 111 for the ¹³C₆-labeled compound. The presence of the phenyl cation will be observed at m/z 77 for the unlabeled and m/z 83 for the labeled compound.

-

Isotopic purity is assessed by examining the relative intensity of the peak at m/z 126 compared to any residual signal at m/z 120-125.

-

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard in quantitative analytical methods. Its chemical behavior is nearly identical to its unlabeled counterpart, but its mass is distinct, allowing for precise quantification while correcting for sample loss during preparation and analysis.

4.1 Use as an Internal Standard in Bioanalytical Studies

In drug development, measuring the concentration of a drug or metabolite in biological matrices (e.g., plasma, urine) is crucial. Stable Isotope Labeled (SIL) internal standards are the gold standard for LC-MS/MS bioanalysis.

4.2 Role in Synthetic Chemistry and Mechanistic Studies

Acetophenone and its derivatives are valuable building blocks in organic synthesis for creating more complex molecules, including various heterocyclic compounds and potential drug candidates.[10][11] Using this compound allows researchers to trace the carbon backbone of the molecule through multi-step reactions, helping to elucidate reaction mechanisms and confirm the structure of final products. This is particularly useful in fields like medicinal chemistry, where understanding the precise formation of a drug molecule is essential.[12][13]

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. Carbon-13 - isotopic data and properties [chemlin.org]

- 3. Carbon 13/carbon 12 ratios | Research Starters | EBSCO Research [ebsco.com]

- 4. Isotopic Abundance of Carbon Atoms : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 5. Acetophenone-(ring-13C6) | C8H8O | CID 12196842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetophenone (methyl-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1584-1 [isotope.com]

- 7. This compound (ring-13C6) CAS#: [m.chemicalbook.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. memphis.edu [memphis.edu]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Traveling across Life Sciences with Acetophenone-A Simple Ketone That Has Special Multipurpose Missions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity of Acetophenone-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for determining the isotopic purity of Acetophenone-¹³C₆. Accurate assessment of isotopic enrichment is critical for applications in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry assays.

Introduction to Acetophenone-¹³C₆ and Isotopic Purity

Acetophenone-¹³C₆ is a stable isotope-labeled (SIL) analog of acetophenone (B1666503) where the six carbon atoms of the benzene (B151609) ring have been replaced with the ¹³C isotope. This labeling provides a distinct mass shift, making it an invaluable tool for tracing metabolic pathways and for use as an internal standard in analytical chemistry.[1]

The isotopic purity , or isotopic enrichment, refers to the percentage of the labeled compound that contains the desired number of heavy isotopes. For Acetophenone-¹³C₆, this ideally means all six carbon atoms of the phenyl group are ¹³C. The presence of molecules with fewer than six ¹³C atoms (lower isotopologues) or unlabeled acetophenone can significantly impact experimental accuracy, particularly in quantitative studies. Therefore, rigorous verification of isotopic purity is a prerequisite for its use in research and development.

Analytical Techniques for Isotopic Purity Determination

The primary analytical techniques for determining the isotopic and chemical purity of SIL compounds are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for determining isotopic enrichment.[2] These methods separate the analyte from impurities and then measure the mass-to-charge ratio (m/z) of the molecule and its fragments. By analyzing the distribution of isotopologues (molecules with different numbers of ¹³C atoms), the isotopic purity can be calculated. High-resolution mass spectrometry (HRMS) is particularly effective for accurately resolving different isotopologues.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is another essential technique. While ¹H NMR can confirm the chemical structure and identify proton-bearing impurities, ¹³C NMR is particularly useful for directly assessing the enrichment of ¹³C atoms.[1] Quantitative ¹³C NMR, using techniques like inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), allows for the accurate quantification of ¹³C enrichment at specific atomic positions.[1]

Quantitative Data Summary

The isotopic purity of commercially available Acetophenone-¹³C₆ is typically high. The following tables summarize the specified purity and provide an example of a detailed mass spectrometric analysis.

Table 1: Supplier Specifications for Acetophenone-¹³C₆

| Parameter | Specification | Source |

| Isotopic Purity | 99 atom % ¹³C | [3] |

| Chemical Purity | 99% (CP) | [3] |

Table 2: Example of Isotopic Distribution Analysis by Mass Spectrometry

This table illustrates a hypothetical result from a high-resolution mass spectrometry analysis of an Acetophenone-¹³C₆ sample, showing the relative abundance of each isotopologue after correction for natural isotope abundance.

| Isotopologue | Mass Shift | Relative Abundance (%) |

| Unlabeled (M+0) | +0 | 0.1 |

| M+1 | +1 | 0.2 |

| M+2 | +2 | 0.3 |

| M+3 | +3 | 0.4 |

| M+4 | +4 | 1.0 |

| M+5 | +5 | 2.0 |

| Fully Labeled (M+6) | +6 | 96.0 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for determining the isotopic purity of Acetophenone-¹³C₆ using GC-MS and qNMR.

Protocol 1: Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for analyzing the isotopic distribution of Acetophenone-¹³C₆.

1. Sample Preparation:

- Accurately weigh approximately 1 mg of Acetophenone-¹³C₆.

- Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to create a 1 mg/mL stock solution.

- Perform a serial dilution to a final concentration of approximately 10 µg/mL for GC-MS analysis.

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph: Agilent 8890 GC System (or equivalent).

- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

- Injection Volume: 1 µL.

- Inlet Temperature: 250°C.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 1 minute.

- Ramp: 15°C/min to 280°C.

- Hold: 5 minutes at 280°C.[4]

- Mass Spectrometer: Agilent 5977B MSD (or equivalent).

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Mode: Full Scan (m/z 50-200) to observe the full mass spectrum and identify the molecular ion cluster.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

3. Data Analysis:

- Identify the chromatographic peak for Acetophenone-¹³C₆.

- Extract the mass spectrum for this peak. The molecular ion (M⁺) for unlabeled acetophenone is m/z 120. For Acetophenone-¹³C₆, the expected molecular ion is m/z 126.

- Record the ion intensities for the isotopologue cluster around m/z 126 (i.e., m/z 120 to 126).

- Correct the observed intensities for the natural abundance of ¹³C in the unlabeled portion of the molecule and other naturally occurring isotopes (e.g., ²H, ¹⁷O, ¹⁸O).[5]

- Calculate the isotopic purity using the corrected intensities of the representative isotopolog ions.[2] The purity is typically expressed as the percentage of the M+6 ion relative to the sum of all isotopologue ions in the cluster.

Protocol 2: Isotopic Purity by Quantitative ¹³C NMR (qNMR)

This protocol describes how to use ¹³C NMR to confirm isotopic enrichment.

1. Sample Preparation:

- Accurately weigh a known amount of Acetophenone-¹³C₆ (e.g., 25 mg).

- Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-precision NMR tube.

- (Optional) To ensure complete relaxation, a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added, especially if T1 values are long.[1]

2. NMR Spectrometer Setup and Acquisition:

- Spectrometer: Bruker Avance III 500 MHz (or equivalent).

- Nucleus: ¹³C.

- Pulse Sequence: Use an inverse-gated decoupling sequence to eliminate NOE effects.[1]

- Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the carbon nuclei of interest to ensure full relaxation between pulses.[1]

- Acquisition Time (aq): Set to an appropriate value to ensure good digital resolution.

- Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

3. Data Processing and Analysis:

- Apply Fourier transformation to the acquired FID.

- Perform phasing and baseline correction on the resulting spectrum.

- Integrate the signals corresponding to the ¹³C-labeled phenyl carbons and any detectable signals from unlabeled acetophenone (if present and distinguishable).

- The ratio of the integrals provides a direct measure of the isotopic enrichment. The absence or negligible intensity of signals at the chemical shifts for natural abundance acetophenone confirms high isotopic purity.

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the analytical methods described.

Caption: Workflow for GC-MS analysis of isotopic purity.

Caption: Workflow for qNMR analysis of isotopic purity.

Caption: Logical flow for isotopic purity calculation from MS data.

Conclusion

Verifying the isotopic purity of Acetophenone-¹³C₆ is a critical step to ensure the reliability and accuracy of experimental data in drug development and metabolic research. A combination of high-resolution mass spectrometry and quantitative NMR spectroscopy provides a robust analytical strategy for confirming isotopic enrichment and identifying potential chemical impurities. The detailed protocols and workflows presented in this guide offer a framework for researchers to implement rigorous quality control of their stable isotope-labeled compounds.

References

A Technical Guide to the Certificate of Analysis for Acetophenone-¹³C₆

Introduction

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. Stable isotope-labeled (SIL) compounds, such as Acetophenone-¹³C₆, are critical internal standards and tracers in metabolomics, pharmacokinetic studies, and quantitative mass spectrometry.[1][2] Their efficacy hinges on precise knowledge of their chemical purity, isotopic enrichment, and structural identity. The Certificate of Analysis (CoA) is the definitive document that provides this crucial information.

This technical guide offers an in-depth look at the core components of a typical CoA for Acetophenone-¹³C₆ (labeled on the phenyl ring). It details the key analytical data, explains the experimental protocols used to generate this data, and illustrates the logical workflows that ensure product quality.

Product Identification and Specifications

The first section of a CoA provides fundamental information about the compound, establishing its identity and expected physical properties.

| Parameter | Typical Specification |

| Product Name | Acetophenone-(ring-¹³C₆) |

| CAS Number | 125770-94-7[3] |

| Molecular Formula | ¹³C₆H₅COCH₃[3] |

| Molecular Weight | 126.10 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[4] |

| Storage Conditions | Store at room temperature, protected from light and moisture.[5] |

Summary of Analytical Results

This section summarizes the quantitative results from rigorous analytical testing. These values certify the quality and composition of the specific batch.

| Analytical Test | Methodology | Result |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 99.5% |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥ 99 atom % ¹³C |

| Structural Confirmation | ¹H-NMR, ¹³C-NMR | Conforms to structure |

| Identity Confirmation | Mass Spectrometry (MS) | Conforms to mass |

Detailed Experimental Protocols

The validity of the data presented in a CoA depends entirely on the scientific rigor of the methods used. Below are detailed protocols for the key analyses performed.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of the compound by separating it from any non-labeled or other chemical impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.[6]

-

Column : Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]

-

Mobile Phase : A mixture of acetonitrile (B52724) and water, typically in a 60:40 (v/v) ratio.[7]

-

Flow Rate : 1.0 mL/min.[7]

-

Detection : UV detection at 254 nm, where the aromatic ring exhibits strong absorbance.[7]

-

Sample Preparation : The Acetophenone-¹³C₆ sample is accurately diluted in the mobile phase and filtered through a 0.45 µm syringe filter prior to injection.[7]

-

Analysis : The area of the principal peak in the chromatogram is compared to the total area of all peaks. Purity is calculated as the percentage of the main peak area relative to the total integrated peak area. The retention time is compared against a reference standard to confirm identity.

Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

This protocol determines the percentage of molecules that are fully labeled with ¹³C isotopes. High-resolution mass spectrometry is essential to distinguish between isotopologs.[8]

-

Instrumentation : An electrospray ionization (ESI) high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.[8][9]

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Analysis : The sample is introduced into the mass spectrometer, and the mass spectrum is acquired. The analysis focuses on the molecular ion region.

-

The instrument's high resolution allows for the separation and detection of the ion corresponding to the fully unlabeled molecule (M+0), partially labeled intermediates, and the fully ¹³C₆-labeled molecule (M+6).

-

Extracted Ion Chromatograms (EICs) are generated for each isotopolog.[9]

-

The peak areas for each isotopolog are integrated, and the isotopic enrichment is calculated using the following formula:

-

Atom % ¹³C = [ (Area of M+6) / (Sum of Areas of all Isotopologs) ] x 100

-

-

This calculation provides a precise measure of the isotopic purity of the compound.[10]

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the molecular structure and verifies the specific positions of the isotopic labels.[11]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : The sample is dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃), with Tetramethylsilane (TMS) as an internal standard.

-

¹H-NMR Analysis : The proton NMR spectrum is acquired. For Acetophenone-¹³C₆, the spectrum is expected to show:

-

A singlet for the methyl protons (-CH₃) around 2.6 ppm.

-

Complex multiplets in the aromatic region (approx. 7.4-8.0 ppm) corresponding to the phenyl protons. The coupling patterns are significantly altered due to the ¹³C-labeling of the attached carbons, confirming the label's location on the ring.[12]

-

-

¹³C-NMR Analysis : The carbon-13 NMR spectrum provides direct evidence of the labeling.

-

The spectrum will show highly enhanced signals for the six carbons of the phenyl ring due to the ¹³C enrichment.[13]

-

The carbonyl carbon (~198 ppm) and the methyl carbon (~26 ppm) will show signals at their natural abundance intensity.[13]

-

This pattern confirms that the labeling is exclusively on the aromatic ring as specified.

-

Visualization of Workflows and Logic

To ensure consistent quality, the manufacturing and analysis of stable isotope-labeled compounds follow a strict, logical workflow. The following diagrams illustrate this process and the interplay between different analytical techniques.

Caption: A typical quality control workflow for Acetophenone-¹³C₆.

Caption: Logical flow of how analytical data confirms product quality.

References

- 1. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isotope-labeled internal standards: Topics by Science.gov [science.gov]

- 3. 苯乙酮-环-13C6 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetophenone (methyl-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1584-1 [isotope.com]

- 6. benchchem.com [benchchem.com]

- 7. app.studyraid.com [app.studyraid.com]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. almacgroup.com [almacgroup.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. prezi.com [prezi.com]

- 13. scribd.com [scribd.com]

A Technical Guide to the Spectral Analysis of Acetophenone-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Acetophenone-13C6, an isotopically labeled variant of acetophenone (B1666503). While experimental spectra for the fully labeled phenyl ring (13C6) are not widely published, this document outlines the expected spectral characteristics based on the well-documented data of unlabeled acetophenone and the principles of isotopic labeling. This guide is intended to assist researchers in predicting, interpreting, and utilizing the spectral data of this compound in various scientific applications, including metabolic profiling, mechanistic studies, and as an internal standard in quantitative mass spectrometry.

Data Presentation: Predicted and Reference Spectral Data

The following tables summarize the key spectral data for Acetophenone. The data for this compound are predicted based on the known effects of 13C labeling.

Table 1: Nuclear Magnetic Resonance (NMR) Data

1H NMR (Proton NMR)

The 1H NMR spectrum of this compound is expected to show significant changes in the aromatic region due to one-bond and two-bond coupling between the ring protons and the 13C nuclei. The methyl singlet will also exhibit coupling to the adjacent carbonyl carbon if it is 13C labeled, and potentially long-range coupling to the 13C-labeled ring.

| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | J-coupling (Hz) | Notes |

| Acetophenone | Methyl (-CH₃) | ~2.6 | Singlet | - | In CDCl₃ |

| Aromatic (ortho) | ~7.9 | Multiplet | ~7-8 | In CDCl₃[1] | |

| Aromatic (meta) | ~7.4 | Multiplet | ~7-8 | In CDCl₃[1] | |

| Aromatic (para) | ~7.5 | Multiplet | ~7-8 | In CDCl₃[1] | |

| This compound | Methyl (-CH₃) | ~2.6 | Doublet | ¹J(¹³C,¹H) ≈ 125-130 | Predicted; coupling to the carbonyl carbon (if 13C) and/or long-range to the ring. |

| Aromatic | ~7.4 - 8.0 | Complex Multiplets | ¹J(¹³C,¹H) ≈ 160 | Predicted; large one-bond couplings will dominate the spectrum. |

13C NMR (Carbon NMR)

In a proton-decoupled 13C NMR spectrum of this compound, all six carbons of the phenyl ring will be observed as strong signals due to 100% 13C enrichment. Without proton decoupling, these signals would be split by the attached protons. The chemical shifts are not expected to change significantly from the unlabeled compound.

| Compound | Carbon | Chemical Shift (δ) ppm | Notes |

| Acetophenone | Methyl (-CH₃) | ~26.6 | In CDCl₃[1] |

| Aromatic (C-ortho) | ~128.3 | In CDCl₃[1] | |

| Aromatic (C-meta) | ~128.6 | In CDCl₃[1] | |

| Aromatic (C-para) | ~133.1 | In CDCl₃[1] | |

| Aromatic (C-ipso) | ~137.1 | In CDCl₃[1] | |

| Carbonyl (C=O) | ~198.2 | In CDCl₃[1] | |

| This compound | Methyl (-CH₃) | ~26.6 | Predicted |

| Aromatic (¹³C-ring) | ~128 - 138 | Predicted; all six ring carbons will show intense signals. | |

| Carbonyl (C=O) | ~198.2 | Predicted |

Table 2: Mass Spectrometry (MS) Data

The mass spectrum of this compound will show a molecular ion peak that is 6 mass units higher than that of unlabeled acetophenone, reflecting the replacement of six 12C atoms with 13C atoms.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Notes |

| Acetophenone | C₈H₈O | 120.15 | 120 (M+), 105 (M-CH₃)+, 77 (C₆H₅)+ | Electron Ionization (EI)[2][3] |

| This compound | ¹³C₆C₂H₈O | 126.10 [4] | 126 (M+), 111 (M-CH₃)+, 83 (¹³C₆H₅)+ | Predicted for EI; fragments retain the six 13C atoms. |

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum is less affected by isotopic labeling of the carbon backbone compared to NMR and MS. Minor shifts in vibrational frequencies involving the aromatic ring are expected.

| Functional Group | Unlabeled Acetophenone (cm⁻¹) | Predicted for this compound (cm⁻¹) | Vibrational Mode |

| C=O (Ketone) | ~1685 | ~1685 | Stretch[5][6] |

| Aromatic C-H | ~3000-3100 | ~3000-3100 | Stretch[5] |

| Aromatic C=C | ~1600, ~1450 | Minor shift expected | Ring Stretch |

| Aliphatic C-H | ~2960, ~2870 | ~2960, ~2870 | Stretch[5] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized for the analysis of isotopically labeled small molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra to confirm the isotopic labeling pattern and structural integrity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

13C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. For quantitative analysis of 13C-labeled compounds, a longer delay (e.g., 5 times the longest T1) and an inverse-gated decoupling sequence should be used to suppress the NOE effect.[7]

-

Number of Scans: Due to the high enrichment, a relatively low number of scans (e.g., 64-256) should be sufficient, a significant reduction compared to acquiring a natural abundance 13C spectrum.[7]

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the TMS signal (0 ppm) or the residual solvent peak.

-

Integrate the signals (for 1H NMR).

Mass Spectrometry (MS)

Objective: To determine the molecular weight, confirm the isotopic enrichment, and analyze the fragmentation pattern.

Instrumentation: A mass spectrometer, typically coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-200.

Data Analysis:

-

Identify the molecular ion peak (M+) to confirm the mass of the labeled compound.

-

Analyze the isotopic cluster of the molecular ion to determine the isotopic purity.[8][9]

-

Compare the fragmentation pattern to that of unlabeled acetophenone to identify fragments containing the 13C6-ring.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups and observe any subtle shifts in vibrational frequencies due to isotopic labeling.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

If the sample is solid, press a small amount firmly against the crystal.

FTIR-ATR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Analysis:

-

Identify the characteristic absorption bands for the ketone C=O stretch, aromatic C-H and C=C stretches, and aliphatic C-H stretches.

-

Compare the spectrum to that of unlabeled acetophenone to note any minor shifts, particularly in the fingerprint region (below 1500 cm⁻¹), which may be indicative of the heavier carbon isotopes in the aromatic ring.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a labeled compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. asdlib.org [asdlib.org]

- 3. Acetophenone [webbook.nist.gov]

- 4. Acetophenone-(ring-13C6) | C8H8O | CID 12196842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. app.studyraid.com [app.studyraid.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹³C NMR Spectrum of Acetophenone-¹³C₆

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of Acetophenone-¹³C₆, a critical isotopically labeled compound used in advanced research. Standard ¹³C NMR data for unlabeled acetophenone (B1666503) is presented as a baseline, followed by a detailed theoretical examination of the spectral changes introduced by ¹³C labeling of the aromatic ring. This document elucidates the principles of ¹³C-¹³C spin-spin coupling, predicts the resultant complex splitting patterns, and furnishes detailed experimental protocols for sample preparation and data acquisition. The guide is intended to equip researchers with the foundational knowledge required to accurately interpret the ¹³C NMR spectrum of ring-labeled acetophenone and leverage its unique properties in metabolic pathway analysis, mechanistic studies, and drug development.[1]

Principles of Acetophenone ¹³C NMR

Baseline Spectrum: Unlabeled Acetophenone

In its natural abundance, acetophenone provides a simple, proton-decoupled ¹³C NMR spectrum characterized by six distinct signals. The low natural abundance of ¹³C (approximately 1.1%) makes the probability of two adjacent ¹³C atoms statistically insignificant, thus ¹³C-¹³C coupling is not observed. The chemical shifts are well-documented and serve as a fundamental reference for interpreting the spectrum of the labeled analogue.[2][3]

Table 1: ¹³C NMR Chemical Shift Data for Unlabeled Acetophenone

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

| Carbonyl (C=O) | ~198.1 |

| C1' (Quaternary) | ~137.1 |

| C4' (Para) | ~133.1 |

| C2'/C6' (Ortho) | ~128.3 |

| C3'/C5' (Meta) | ~128.6 |

| Methyl (CH₃) | ~26.6 |

| Data sourced from spectra recorded at 100-125 MHz in CDCl₃.[2][3] |

The Impact of ¹³C₆-Ring Labeling

Acetophenone-¹³C₆ is an isotopologue where all six carbon atoms of the phenyl ring have been replaced with the ¹³C isotope.[1] This 99% enrichment dramatically alters the ¹³C NMR spectrum. While the chemical shifts of the carbon nuclei remain largely unchanged, the extensive ¹³C-¹³C spin-spin coupling, which is absent in the unlabeled compound, becomes the dominant feature.[4][5] This homonuclear coupling splits each ¹³C signal into a complex multiplet, providing a wealth of information about the carbon framework.

Predicted ¹³C NMR Spectrum of Acetophenone-¹³C₆

The defining characteristic of the Acetophenone-¹³C₆ spectrum is the multiplet structure arising from one-bond (¹J_CC), two-bond (²J_CC), and three-bond (³J_CC) coupling constants between the labeled ring carbons.

Predicted Chemical Shifts and Splitting Patterns

The chemical shifts will be nearly identical to those in Table 1. However, each signal corresponding to a ring carbon will be split by its ¹³C neighbors. The unlabeled carbonyl and methyl carbons will also be split by their adjacent ¹³C ring carbons.

Table 2: Predicted ¹³C NMR Splitting Patterns for Acetophenone-¹³C₆

| Carbon Atom | Expected Multiplicity | Coupled To | Coupling Type |

| Carbonyl (C=O) | Doublet | C1' | ¹J_CC |

| C1' | Triplet (primary) | C2', C6' | ¹J_CC |

| C4' | Triplet (primary) | C3', C5' | ¹J_CC |

| C2'/C6' | Doublet of Doublets (primary) | C1', C3' | ¹J_CC |

| C3'/C5' | Doublet of Doublets (primary) | C2', C4' | ¹J_CC |

| Methyl (CH₃) | Doublet | C=O (unlabeled) | ²J_CC |

Note: The multiplicities described are simplified predictions. Longer-range ²J_CC and ³J_CC couplings will introduce further fine structure, resulting in more complex multiplets for all ring carbons.

Experimental Protocol for ¹³C NMR Analysis

A standardized and meticulous experimental approach is crucial for acquiring high-quality ¹³C NMR data. The following protocol outlines the key steps from sample preparation to data acquisition.

Sample Preparation

The quality of the NMR sample has a profound impact on the resulting spectrum.[6] For ¹³C NMR, a higher concentration is generally recommended to achieve a satisfactory signal-to-noise ratio in a reasonable time.[7][8]

-

Sample Quantity: Dissolve 20-100 mg of Acetophenone-¹³C₆ in a suitable deuterated solvent.[7] A concentration of 0.2 to 0.3 millimoles in 0.6-0.7 mL of solvent is a good starting point.[6]

-

Solvent Selection: Use a high-purity deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The deuterium (B1214612) signal is used by the spectrometer's lock system to stabilize the magnetic field.[6][9]

-

Filtration: To ensure magnetic field homogeneity, the final solution must be free of all solid particles. Filter the sample solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[6]

-

Sample Volume: The recommended sample volume is at least 0.6 mL, which corresponds to a solution height of approximately 4 cm in a standard 5 mm tube.[7][10]

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tuning and Matching: Tune the probe to the ¹³C frequency to ensure efficient power transfer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical line shapes.

-

Acquisition Parameters:

-

Experiment: A standard single-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Pulse Width: Use a calibrated 30-degree pulse angle to allow for faster repetition rates.

-

Acquisition Time (AQ): Set to ~1-2 seconds.

-

Relaxation Delay (D1): Set to ~2 seconds.

-

Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 128 to 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C is an insensitive nucleus.[6]

-

Caption: A flowchart of the experimental workflow.

Data Interpretation

Interpreting the ¹³C NMR spectrum of Acetophenone-¹³C₆ requires a focus on the coupling patterns, as these confirm the connectivity of the carbon skeleton.

-

Identify the Unlabeled Carbons: The carbonyl (C=O) at ~198 ppm and the methyl (CH₃) at ~27 ppm are the easiest to identify. The carbonyl should appear as a doublet due to ¹J coupling with C1', while the methyl signal is not expected to show significant coupling.

-

Analyze the Aromatic Region: The region between ~128-138 ppm will be highly complex. The key is to analyze the primary splitting. For example, C1' and C4' are each coupled to two equivalent carbons, which should lead to primary triplets. C2'/C6' and C3'/C5' are each coupled to two non-equivalent carbons, resulting in primary doublets of doublets.

-

Measure Coupling Constants: Extracting the ¹J_CC values from the multiplets can provide valuable structural confirmation. Typical ¹J_CC values for aromatic carbons are in the range of 50-60 Hz.

Caption: Factors influencing the ¹³C NMR spectrum.

References

- 1. 苯乙酮-环-13C6 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. as.nyu.edu [as.nyu.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrum of Acetophenone-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of Acetophenone-13C6, a stable isotope-labeled analog of acetophenone (B1666503). This document outlines the predicted fragmentation patterns, presents quantitative data in a structured format, and offers a comprehensive experimental protocol for acquiring the mass spectrum. The inclusion of detailed visualizations aims to facilitate a deeper understanding of the fragmentation pathways and experimental workflows.

Introduction to Acetophenone and its Labeled Analog

Acetophenone (C8H8O) is a simple aromatic ketone used in fragrances, as a flavoring agent, and as a precursor in organic synthesis.[1] Its isotopically labeled form, this compound, where the six carbon atoms of the phenyl group are replaced with the heavy isotope 13C, serves as a valuable internal standard for quantitative analysis by mass spectrometry and as a tool in metabolic studies.[2] Understanding the mass spectrum of this compound is crucial for its effective use in these applications.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted based on the well-established fragmentation pattern of unlabeled acetophenone under electron ionization (EI). The primary difference will be a mass shift of +6 atomic mass units (amu) for the molecular ion and any fragments containing the 13C-labeled phenyl ring.

The molecular weight of unlabeled acetophenone is approximately 120.15 g/mol , while the molecular weight of this compound is approximately 126.10 g/mol .[1][3]

Table 1: Predicted Mass Spectrum Data for this compound and Comparison with Unlabeled Acetophenone

| Fragment Name | Structure | m/z (Acetophenone) | m/z (this compound) | Relative Intensity | Fragmentation Pathway |

| Molecular Ion | [C6H5COCH3]+• | 120 | 126 | Moderate | Ionization of the parent molecule. |

| Benzoyl Cation | [C6H5CO]+ | 105 | 111 | High (Base Peak) | α-cleavage, loss of a methyl radical (•CH3). |

| Phenyl Cation | [C6H5]+ | 77 | 83 | High | Loss of carbon monoxide (CO) from the benzoyl cation. |

| Acetyl Cation | [CH3CO]+ | 43 | 43 | Moderate | Cleavage of the bond between the carbonyl carbon and the phenyl ring. |

Fragmentation Pathway Visualization

The fragmentation of this compound under electron ionization is a predictable process that leads to the formation of several characteristic ions. The following diagram illustrates the primary fragmentation pathway.

Experimental Protocol: Acquiring the Mass Spectrum

This section details a standard method for obtaining the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of 100 µg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Transfer an aliquot of the solution to a standard 2 mL GC vial with a screw cap and septum.

2. Instrumentation: Gas Chromatograph

-

Injection Port:

-

Mode: Splitless (for high sensitivity) or Split (e.g., 50:1, for higher concentrations).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Instrumentation: Mass Spectrometer

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-200.

-

Scan Rate: 2 scans/second.

-

Transfer Line Temperature: 280 °C.

4. Data Acquisition and Analysis

-

Acquire the data using the instrument's operating software.

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-